3-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.: 121997-02-2
Cat. No.: VC6104916
Molecular Formula: C16H9ClN2O3
Molecular Weight: 312.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121997-02-2 |
|---|---|
| Molecular Formula | C16H9ClN2O3 |
| Molecular Weight | 312.71 |
| IUPAC Name | 3-(4-chlorophenyl)-1H-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C16H9ClN2O3/c17-9-5-7-10(8-6-9)19-15(20)14-13(18-16(19)21)11-3-1-2-4-12(11)22-14/h1-8H,(H,18,21) |
| Standard InChI Key | UWJDFXCFGVURLZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-(4-chlorophenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione, reflects its polycyclic system:
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Benzofuran moiety: A fused benzene and furan ring system (positions 1–7 and 8–9).
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Pyrimidine core: A six-membered ring with two nitrogen atoms at positions 1 and 3, fused to the benzofuran system.
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4-Chlorophenyl substituent: A chlorine-substituted benzene ring at position 3 of the pyrimidine.
The SMILES notation C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl and InChIKey UWJDFXCFGVURLZ-UHFFFAOYSA-N provide unambiguous stereochemical identification.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 121997-02-2 |
| Molecular Formula | |
| Molecular Weight | 312.71 g/mol |
| XLogP3-AA | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
General Synthesis Strategies
While no peer-reviewed protocols specifically describe this compound’s synthesis, analogous benzofuropyrimidines are typically synthesized via:
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Cyclocondensation: Reacting aminobenzofuran derivatives with carbonyl-containing reagents like urea or thiourea.
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Multi-component Reactions (MCRs): As demonstrated for pyrano[2,3-d]pyrimidines, combining aldehydes, barbituric acids, and nucleophiles under catalytic conditions .
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Post-functionalization: Introducing the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
Optimization Challenges
Key factors influencing yield and purity include:
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Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
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Catalysts: Piperidine or morpholine bases facilitate Knoevenagel condensations in MCRs .
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Temperature control: Reactions often require heating at 70–100°C for 6–12 hours .
Table 2: Solvent Impact on Analogous Pyrimidine Syntheses
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 60 | 6 | 88 |
| Ethanol | 70 | 6 | 80 |
| Acetonitrile | 75 | 6 | 35 |
| Water | 85 | 12 | 40 |
Research Gaps and Future Directions
Priority Investigations
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Pharmacokinetic profiling: ADMET properties (absorption, distribution, metabolism, excretion, toxicity).
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Target identification: Proteomic screens to map protein-ligand interactions.
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Synthetic scalability: Developing one-pot MCRs to reduce step count and improve atom economy .
Computational Modeling Opportunities
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Molecular docking: Simulating binding to DNA topoisomerase II or HIV-1 reverse transcriptase.
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QSAR studies: Correlating substituent effects (e.g., halogenation) with bioactivity.
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